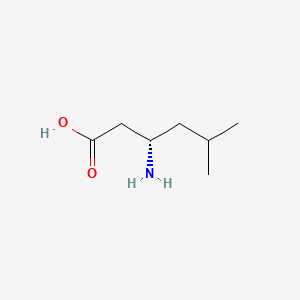

(S)-3-Amino-5-methyl-hexanoic acid

Vue d'ensemble

Description

(S)-3-Amino-5-methyl-hexanoic acid is an organic compound with the molecular formula C7H15NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-5-methyl-hexanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 3-methyl-hex-2-enoic acid using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalysts, such as enzymes, to achieve the desired stereochemistry. Enzymatic resolution of racemic mixtures is a common approach, where specific enzymes selectively react with one enantiomer, leaving the other untouched. This method is advantageous due to its high specificity and environmentally friendly nature.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-Amino-5-methyl-hexanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides or esters.

Major Products

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Applications De Recherche Scientifique

(S)-3-Amino-5-methyl-hexanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (S)-3-Amino-5-methyl-hexanoic acid involves its interaction with specific molecular targets in the body. It can act as a neurotransmitter or modulator, influencing various signaling pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Amino-5-methyl-hexanoic acid: The enantiomer of (S)-3-Amino-5-methyl-hexanoic acid, with different biological activity.

3-Amino-hexanoic acid: Lacks the methyl group, resulting in different chemical and biological properties.

5-Methyl-hexanoic acid: Lacks the amino group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct biological activity and reactivity compared to its analogs. Its chiral nature makes it particularly valuable in the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Activité Biologique

(S)-3-Amino-5-methyl-hexanoic acid, also known as Pregabalin, is a compound with significant biological activity, particularly in the treatment of various neurological and psychiatric disorders. This article explores its biological properties, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an analog of gamma-aminobutyric acid (GABA), which plays a crucial role in the central nervous system as an inhibitory neurotransmitter. Its structure consists of an amino group, a carboxylic acid, and a branched hydrocarbon chain, contributing to its biological function.

Pregabalin exerts its effects primarily by binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This action inhibits excitatory neurotransmitter release, leading to:

- Reduction of neuropathic pain : Effective in conditions such as diabetic neuropathy and postherpetic neuralgia.

- Management of epilepsy : Used as an adjunctive therapy for partial seizures.

- Anxiety disorders : Demonstrated efficacy in generalized anxiety disorder (GAD).

Therapeutic Applications

The compound has been studied for its effectiveness in several conditions:

Case Studies and Clinical Trials

Numerous studies have highlighted the biological activity of this compound:

- Neuropathic Pain Management :

- Epileptic Seizures :

- Anxiety Disorders :

Pharmacokinetics

Pregabalin exhibits favorable pharmacokinetic properties:

- Bioavailability : High oral bioavailability (approximately 90%) allows for effective dosing.

- Half-life : The elimination half-life is around 6 hours, supporting twice or thrice daily dosing regimens.

Safety and Side Effects

While generally well-tolerated, Pregabalin may cause side effects such as:

- Dizziness

- Drowsiness

- Edema

- Weight gain

Monitoring is essential, especially in patients with pre-existing conditions.

Propriétés

IUPAC Name |

(3S)-3-amino-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)3-6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYMSIKVLAPCAK-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375813 | |

| Record name | (S)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22818-43-5 | |

| Record name | (S)-3-Amino-5-methyl-hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Amino-5-methyl-hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Amino-5-methylhexanoic acid, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6F7K5U7XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research article mentions utilizing an Evans enolate based asymmetric alkylation reaction. Why is this method preferred for the synthesis of (S)-Pregabalin?

A1: The synthesis of (S)-Pregabalin requires a high degree of enantioselectivity, meaning we want to preferentially produce the (S)-enantiomer over the (R)-enantiomer. The Evans enolate based asymmetric alkylation reaction [] is a well-established method for achieving this. It utilizes a chiral auxiliary reagent to direct the stereochemistry of the alkylation reaction, leading to a high enantiomeric excess of the desired (S)-Pregabalin. This is crucial because the biological activity of Pregabalin is primarily attributed to the (S)-enantiomer.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.